Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 2-chlorophenyl group and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-(2-chlorophenyl)-6-oxohexanoic acid+ethanolacid catalystethyl 6-(2-chlorophenyl)-6-oxohexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing by-products. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium on carbon).
Major Products Formed
Hydrolysis: 6-(2-chlorophenyl)-6-oxohexanoic acid and ethanol.
Reduction: Ethyl 6-(2-chlorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(2-chlorophenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s keto group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring may engage in hydrophobic interactions with protein surfaces, further modulating biological activity.
Comparison with Similar Compounds
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-phenyl-6-oxohexanoate: Lacks the chlorine substituent on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate: The chlorine substituent is at the para position, potentially altering its chemical and biological properties.
Ethyl 6-(2-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, which may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMRMJOJURNKID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645862 |
Source
|
Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-05-2 |
Source
|
Record name | Ethyl 2-chloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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